molecular formula C29H28N2O6 B12401852 1-(5-O-Methoxytrityl-2-deoxy-|A-D-xylofuranosyl)uracil

1-(5-O-Methoxytrityl-2-deoxy-|A-D-xylofuranosyl)uracil

Cat. No.: B12401852
M. Wt: 500.5 g/mol
InChI Key: OGNWBRYGAKIEJL-PGBPLXCKSA-N
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Description

1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

The synthesis of 1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil involves the protection of the hydroxyl groups of the sugar moiety, followed by the coupling of the protected sugar with the uracil base. The methoxytrityl group is used as a protecting group for the hydroxyl group at the 5’ position of the sugar. The reaction conditions typically involve the use of an acid catalyst such as trifluoromethanesulfonic acid (TMSOTf) to facilitate the coupling reaction .

Chemical Reactions Analysis

1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil involves the inhibition of DNA synthesis. The compound acts as a nucleoside analog, incorporating into the DNA strand during replication and causing chain termination. This leads to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil can be compared with other nucleoside analogs such as:

1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil is unique due to its specific methoxytrityl protecting group, which provides stability and facilitates its use in various synthetic and research applications.

Properties

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C29H28N2O6/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(32)18-27(37-25)31-17-16-26(33)30-28(31)34/h2-17,24-25,27,32H,18-19H2,1H3,(H,30,33,34)/t24?,25-,27-/m1/s1

InChI Key

OGNWBRYGAKIEJL-PGBPLXCKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(C[C@@H](O4)N5C=CC(=O)NC5=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O

Origin of Product

United States

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